molecular formula C8H14O2 B2813694 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol CAS No. 2126178-05-8

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol

Cat. No. B2813694
CAS RN: 2126178-05-8
M. Wt: 142.198
InChI Key: JLIFATMNTJILJB-UHFFFAOYSA-N
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Description

“1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol” is a cyclic alcohol . It has a CAS Number of 2126178-05-8 and a molecular weight of 142.2 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-(oxiran-2-yl)ethyl)cyclobutan-1-ol . The InChI code is 1S/C8H14O2/c9-8(3-1-4-8)5-2-7-6-10-7/h7,9H,1-6H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the current data.

Scientific Research Applications

Structural Diversity and Bioactivity

Cyclobutane derivatives, including those derived from [2 + 2]-cycloaddition reactions, exhibit remarkable structural diversity and have been found to possess various bioactivities. These compounds are biosynthetically derived from either intermolecular or intramolecular cycloaddition reactions, leading to an array of natural products with distinct cyclobutane architectures. Their unique structures have not only demonstrated diverse biological effects but also posed interesting synthetic challenges, driving extensive research into their biomimetic syntheses. This has implications for the development of novel therapeutic agents and the exploration of new phytochemical properties (Yang et al., 2022).

Oxidation Reactions and Synthetic Utility

Recent advances in the selective catalytic oxidation of cyclohexene, a related compound, provide insight into the synthetic versatility of cyclobutane derivatives. Controlled oxidation reactions can yield various products with different oxidation states and functional groups. These findings underscore the potential for developing novel synthetic routes and manipulating the functionalization of cyclobutane-based compounds, enhancing their utility in organic synthesis and material science applications (Cao et al., 2018).

Environmental and Biodegradation Aspects

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental impact and degradation pathways of ether-containing compounds. Although not directly about "1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol," this research sheds light on the microbial degradation mechanisms of structurally related ethers and their potential environmental behavior. Understanding these processes is crucial for assessing the ecological footprint of synthetic compounds and devising strategies for mitigating their impact (Thornton et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H317, H318, H332, H335, H341, H412 . The precautionary statements include P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P333+P313, P363, P403+P233, P405, P501 . The compound is considered dangerous with GHS05, GHS07, GHS08 pictograms .

properties

IUPAC Name

1-[2-(oxiran-2-yl)ethyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(3-1-4-8)5-2-7-6-10-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFATMNTJILJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol

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